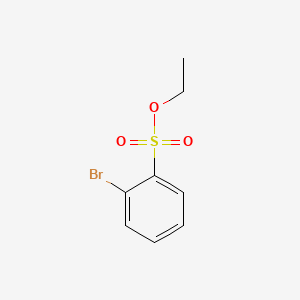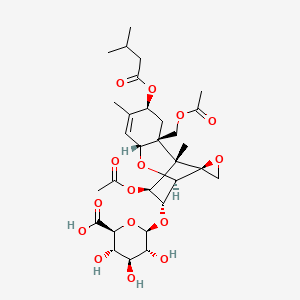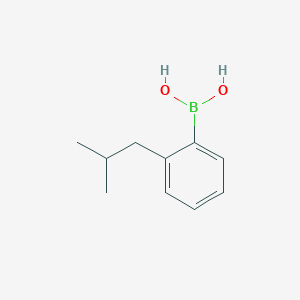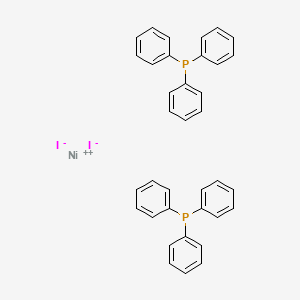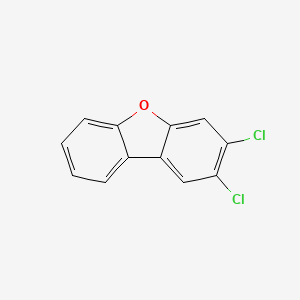
2,3-Dichlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorodibenzofuran is an organic compound with the molecular formula C12H6Cl2O. It belongs to the class of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity. This compound is often found as a by-product in various industrial processes, including the production of chlorinated chemicals and the incineration of chlorine-containing materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound is generally not intentional but occurs as a by-product during the manufacturing of other chlorinated compounds. Processes such as the bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials can lead to the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated dibenzofuran derivatives, while reduction can produce less chlorinated compounds .
Aplicaciones Científicas De Investigación
2,3-Dichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans and their environmental impact.
Biology: Research on its biodegradation by bacteria helps in understanding the microbial breakdown of persistent organic pollutants.
Medicine: Studies focus on its toxicological effects and potential health risks.
Industry: It is monitored as a pollutant in industrial processes to ensure environmental safety
Mecanismo De Acción
The mechanism of action of 2,3-Dichlorodibenzofuran involves its interaction with cellular components, leading to toxic effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. This binding can lead to the activation of pathways that result in oxidative stress, inflammation, and disruption of cellular functions .
Comparación Con Compuestos Similares
2,3,7,8-Tetrachlorodibenzofuran: Known for its higher toxicity and similar environmental persistence.
1,2-Dichlorodibenzofuran: Another chlorinated dibenzofuran with different chlorine substitution patterns.
2,4-Dichlorodibenzofuran: Differing in the position of chlorine atoms, affecting its reactivity and toxicity
Uniqueness: 2,3-Dichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and environmental impact. Its study provides insights into the broader class of polychlorinated dibenzofurans and their effects .
Propiedades
Número CAS |
64126-86-9 |
|---|---|
Fórmula molecular |
C12H6Cl2O |
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
2,3-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |
Clave InChI |
GETJJZZRPQFSFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)


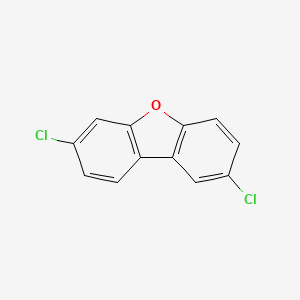
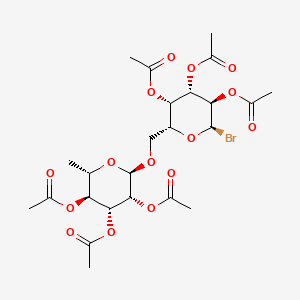
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
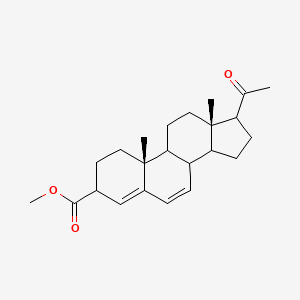
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
